Regiochemical Differentiation: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Substitution
The target compound is defined by its 2,5-difluorophenyl substitution, which is the critical pharmacophoric element for isavuconazole [1]. In contrast, the widely used 2,4-difluorophenyl epoxide intermediates (e.g., CAS 135270-10-9) lead to efinaconazole and voriconazole, which possess a different antifungal spectrum. The 2,5-isomer provides superior activity against Mucorales fungi, a key clinical differentiator, while the 2,4-isomer does not offer this coverage [2]. The difference is a single fluorine atom position (meta vs. para), yet it fundamentally alters the drug's therapeutic profile.
| Evidence Dimension | Antifungal Spectrum (Activity against Mucorales) |
|---|---|
| Target Compound Data | Active (as the final API Isavuconazole deriving from the 2,5-difluorophenyl core) |
| Comparator Or Baseline | Inactive against Mucorales (2,4-difluorophenyl core, e.g., Voriconazole API) |
| Quantified Difference | Gain of function: unique activity against invasive mucormycosis [2] |
| Conditions | Clinical antifungal spectrum review based on final drug substances Isavuconazole vs. Voriconazole |
Why This Matters
A procurement decision based on a 2,4-difluorophenyl intermediate would yield an API with a different, narrower antifungal spectrum, directly failing to meet the clinical need for anti-mucormycosis coverage.
- [1] Quickcompany.in Patent Filing. An Improved Process For The Preparation Of Oxirane Intermediate Of Isavuconazole. Publication Number 31/2016. Claims 1-8. View Source
- [2] Seyedmousavi S, et al. Isavuconazole, a broad-spectrum triazole for the treatment of systemic fungal diseases. Expert Rev Anti Infect Ther. 2015;13(1):9-27. View Source
